5-Fluoro-2',3'-O-isopropylidenecytidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

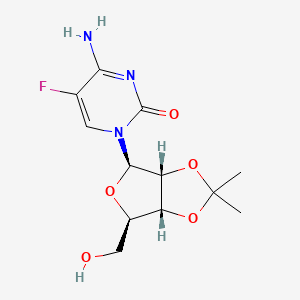

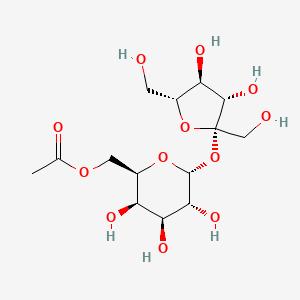

5-Fluoro-2',3'-O-isopropylidenecytidine (FIC) is a nucleoside analog that has been extensively studied for its potential use in cancer treatment. It was first synthesized in 1990 by researchers at the University of Georgia, and since then has been the subject of numerous scientific studies.

Aplicaciones Científicas De Investigación

Antiviral Research

5-Fluoro-2’,3’-O-isopropylidenecytidine: has been explored for its potential antiviral properties. The introduction of fluorine atoms into nucleoside analogs can significantly enhance their biological activity, making them potent inhibitors of viral enzymes. This compound could serve as a precursor in the synthesis of antiviral drugs targeting a range of viruses, including HIV, HBV, and HCV .

Cancer Therapy

Fluorinated nucleosides are known to be incorporated into the DNA or RNA of rapidly proliferating cells, such as cancer cells, leading to apoptosis or ‘programmed cell death.’ Research into 5-Fluoro-2’,3’-O-isopropylidenecytidine could lead to the development of novel chemotherapeutic agents that selectively target cancer cells while sparing healthy cells .

Enzyme Inhibition Studies

This compound can be used to study the inhibition of various enzymes, particularly those involved in nucleic acid metabolism. By acting as a substrate analog, it can help in understanding the mechanism of action of enzymes and aid in the design of specific enzyme inhibitors .

Metabolic Pathway Analysis

5-Fluoro-2’,3’-O-isopropylidenecytidine: may be used to trace metabolic pathways involving cytidine analogs. Its unique structure allows it to be tracked using spectroscopic methods, providing insights into the metabolic fate of nucleoside analogs within biological systems .

Drug Resistance Research

The study of fluorinated nucleosides like 5-Fluoro-2’,3’-O-isopropylidenecytidine is crucial in understanding how drug resistance develops in pathogens. It can help identify the mutations that confer resistance and guide the development of next-generation drugs that can overcome resistance mechanisms .

Pharmacokinetics and Dynamics

Research into the pharmacokinetics and pharmacodynamics of 5-Fluoro-2’,3’-O-isopropylidenecytidine can provide valuable information on its absorption, distribution, metabolism, and excretion (ADME) profile. This is essential for determining the dosage and potential side effects of drugs derived from this compound .

Propiedades

IUPAC Name |

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O5/c1-12(2)20-7-6(4-17)19-10(8(7)21-12)16-3-5(13)9(14)15-11(16)18/h3,6-8,10,17H,4H2,1-2H3,(H2,14,15,18)/t6-,7-,8-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMASXBIJKIMMGC-FDDDBJFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=NC3=O)N)F)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=NC3=O)N)F)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2',3'-O-isopropylidenecytidine | |

Q & A

Q1: What is the significance of 2',3'-O-Isopropylidene-5-fluorocytidine in pharmaceutical synthesis?

A1: 2',3'-O-Isopropylidene-5-fluorocytidine serves as a key intermediate in the synthesis of Capecitabine (Xeloda) []. This compound is not intended for direct therapeutic use but plays a crucial role in the multi-step process of creating the active pharmaceutical ingredient. The provided research paper focuses on optimizing the synthesis of 2',3'-O-Isopropylidene-5-fluorocytidine, aiming to reduce production costs and improve the efficiency of Capecitabine manufacturing [].

Q2: Can you elaborate on the optimized synthesis method described in the research paper?

A2: The research paper details a three-step synthesis method for 2',3'-O-Isopropylidene-5-fluorocytidine []:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B1140237.png)

![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B1140240.png)

![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)

![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)